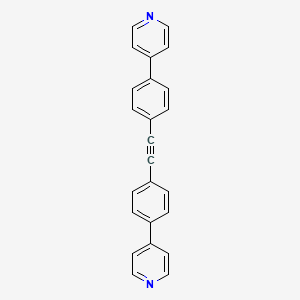

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,2-Bis(4-(pyridin-4-yl)phényl)éthyne est un composé organique de formule moléculaire C24H16N2 et de masse molaire 332,4 g/mol . Il se caractérise par la présence de deux cycles pyridine liés à une unité éthyne centrale par l'intermédiaire de groupes phényle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,2-Bis(4-(pyridin-4-yl)phényl)éthyne peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de couplage croisé de Sonogashira. Dans cette méthode, la 4-iodopyridine est couplée au 1,2-diéthynylbenzène en présence d'un catalyseur au palladium et d'un co-catalyseur au cuivre sous atmosphère inerte . La réaction est généralement réalisée dans un solvant organique tel que le tétrahydrofurane (THF) ou le diméthylformamide (DMF) à des températures élevées.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 1,2-Bis(4-(pyridin-4-yl)phényl)éthyne ne soient pas largement documentées, la réaction de couplage de Sonogashira reste une option viable pour la synthèse à grande échelle. La possibilité d'adapter cette méthode à la production à grande échelle la rend adaptée aux applications industrielles, à condition que les conditions de réaction soient optimisées pour l'efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,2-Bis(4-(pyridin-4-yl)phényl)éthyne subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés quinoniques.

Réduction : Les réactions de réduction peuvent convertir l'unité éthyne en un groupe éthylène ou éthane.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les réactions d'hydrogénation utilisant le palladium sur charbon (Pd/C) comme catalyseur sont typiques pour la réduction du groupe éthyne.

Substitution : Des réactifs électrophile tels que les halogènes (par exemple, le brome) ou les agents nitrants (par exemple, l'acide nitrique) sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Dérivés éthylène ou éthane.

Substitution : Dérivés de la pyridine halogénés ou nitrés.

Applications De Recherche Scientifique

Le 1,2-Bis(4-(pyridin-4-yl)phényl)éthyne a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules organiques complexes et de polymères de coordination[][3].

Médecine : Des recherches sont en cours sur son utilisation potentielle dans les systèmes d'administration de médicaments en raison de ses propriétés structurelles.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Bis(4-(pyridin-4-yl)phényl)éthyne est principalement lié à sa capacité à se coordonner avec les ions métalliques. Les cycles pyridine agissent comme des ligands, formant des complexes stables avec divers ions métalliques. Ces structures métallo-organiques présentent des propriétés uniques telles que la luminescence, qui peut être exploitée pour des applications dans la détection et l'imagerie . La coordination avec les ions métalliques influence également les propriétés électroniques du composé, ce qui le rend adapté à une utilisation dans les dispositifs optoélectroniques.

Mécanisme D'action

The mechanism of action of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is primarily related to its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with various metal ions. These metal-organic frameworks exhibit unique properties such as luminescence, which can be harnessed for applications in sensing and imaging . The coordination with metal ions also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices.

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Bis(4-pyridyl)éthylène : Structure similaire mais avec une unité éthylène au lieu d'une unité éthyne.

1,4-Bis(2-(pyridin-4-yl)éthényl)benzène : Contient un cycle benzène central avec des groupes pyridine-éthényle.

Dérivés du tétraphényléthène : Ces composés présentent des propriétés luminescentes similaires et sont utilisés dans des applications similaires.

Unicité

Le 1,2-Bis(4-(pyridin-4-yl)phényl)éthyne est unique en raison de sa liaison éthyne, qui confère rigidité et planarité à la molécule. Cette caractéristique structurelle améliore sa capacité à former des structures métallo-organiques stables aux propriétés souhaitables pour diverses applications. De plus, la présence de cycles pyridine permet une fonctionnalisation polyvalente, ce qui en fait un composé précieux en chimie de synthèse et en science des matériaux.

Propriétés

Formule moléculaire |

C24H16N2 |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

4-[4-[2-(4-pyridin-4-ylphenyl)ethynyl]phenyl]pyridine |

InChI |

InChI=1S/C24H16N2/c1(19-3-7-21(8-4-19)23-11-15-25-16-12-23)2-20-5-9-22(10-6-20)24-13-17-26-18-14-24/h3-18H |

Clé InChI |

GOPOAAAAUVXGJK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)

![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)

![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)

![((3AR,4R,6S,6aS)-2,2-dimethyl-6-(4-(methylthio)pyrrolo[2,1-f][1,2,4]triazin-7-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927237.png)

![1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one](/img/structure/B11927254.png)

![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)